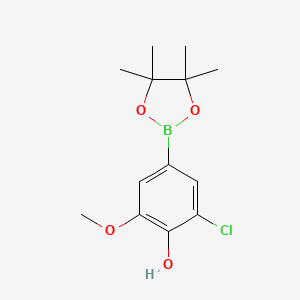

2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Übersicht

Beschreibung

2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (2C6M4TMD) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a boron-containing heterocyclic compound that can be synthesized from chloroform, phenol, and the boron-containing reagent 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl. 2C6M4TMD is an interesting compound due to its unique structure, which allows it to act as a Lewis acid catalyst, a nucleophile, and a ligand. It is also a relatively stable compound, making it suitable for use in a variety of research experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Inhibitors

This compound is used as a reactant in the synthesis of indolo-fused heterocyclic inhibitors, which are crucial in the study of diseases like hepatitis C. These inhibitors target the polymerase enzyme, which is essential for the replication of the virus .

Pi-Interactions and Electronic Structure Studies

It plays a role in studies concerning pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates. These studies are significant for understanding molecular interactions and designing new materials .

Development of Novel Copolymers

The compound is employed in synthesizing novel copolymers based on benzothiadiazole and electron-rich arene units. These copolymers have potential applications in optical and electrochemical devices .

Organic Intermediate for Nucleophilic and Amidation Reactions

It serves as an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions. This has implications in developing pharmaceuticals and other organic compounds .

Synthesis of Fluorescent Probes

Researchers have utilized this compound to prepare fluorescent probes like 2-chloro-6-methoxy-3-phenyl hydrazone quinoline (Cl-MPHQ). These probes are used to study decomposition reactions in the presence of oxidizing agents .

Biomedical Applications

This compound finds profound utility within the biomedical landscape, primarily serving as an agent facilitating the advancement of innovative pharmaceutical formulations .

ROS-responsive Drug Delivery System

A reactive oxygen species (ROS)-responsive drug delivery system has been developed by modifying hyaluronic acid with phenylboronic acid pinacol ester derivatives of this compound. This system encapsulates drugs like curcumin to form drug-loaded nanoparticles .

Hydrolysis Studies

The susceptibility to hydrolysis of phenylboronic pinacol esters is studied, with kinetics dependent on substituents in the aromatic ring and strongly influenced by pH levels. This is crucial for considering these esters for pharmacological applications .

Each application demonstrates the versatility and importance of this compound in scientific research across various disciplines.

Chemical Book - Uses Fisher Scientific - Applications Springer Link - Synthesis Characterization Springer Link - Synthesis of Novel Probe Bocsci - Biomedical Applications Journal of Nanobiotechnology - ROS-responsive Drug Delivery System Springer Link - Hydrolysis Studies

Wirkmechanismus

Target of Action

Boronic acids and their esters, such as pinacol esters, are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . They are known to interact with various organic compounds to form carbon-carbon bonds .

Mode of Action

The compound, being a boronic ester, likely interacts with its targets through the boron atom. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, which then reacts with an organic halide to form a new carbon-carbon bond . The exact mode of action can vary depending on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

The products of its reactions can be used to synthesize various bioactive compounds, which can then interact with biological systems in numerous ways .

Pharmacokinetics

The properties of the bioactive compounds synthesized using this reagent can be significantly influenced by their chemical structure, which can be precisely controlled using reactions involving this compound .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds . The specific molecular and cellular effects depend on the properties of the synthesized compounds.

Eigenschaften

IUPAC Name |

2-chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO4/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(16)10(7-8)17-5/h6-7,16H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEJPOZGAPQFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590369 | |

| Record name | 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

CAS RN |

1003298-84-7 | |

| Record name | 2-Chloro-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1003298-84-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1356523.png)